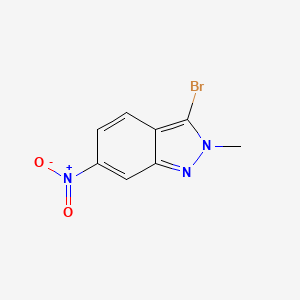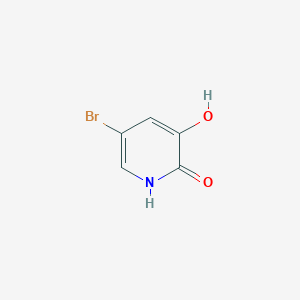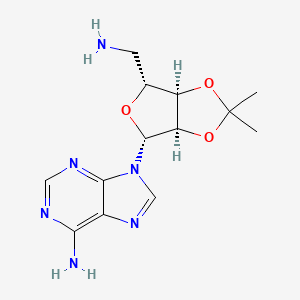
5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
Overview
Description
Synthesis Analysis
The synthesis of 5'-[(3-Aminooxypropyl)amino]-5'-deoxyadenosine is a multi-step process that begins with the N-alkylation of 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)adenosine. This compound is then reacted with [(3-iodopropoxy)methyl]benzene, which, after debenzylation, yields a 5'-deoxyadenosine derivative. Further derivatization of the 5'-NH group allows for the introduction of a terminal hydroxy group, which is then reacted with triphenylphosphane, diethyl azodicarboxylate, and N-hydroxyphthalimide to produce a fully protected derivative. The final target molecule is obtained after sequential deprotection using hydrazine hydrate and sulfuric acid, resulting in the compound as its sesquisulfate salt .
Molecular Structure Analysis
The molecular structure of the synthesized compound features an adenosine backbone with a 5'-amino group that has been modified to include an aminooxypropyl side chain. This modification is significant as it represents a nucleoside derivative with a unique functional group that could potentially interact with other biomolecules or be used in further chemical reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound are characterized by a series of protection and deprotection steps, which are common in the synthesis of nucleoside derivatives. The use of triphenylphosphane and diethyl azodicarboxylate in the synthesis indicates a Mitsunobu reaction, which is a method for converting alcohols into esters, ethers, or other compounds. The final deprotection steps are crucial for yielding the active form of the molecule .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5'-[(3-Aminooxypropyl)amino]-5'-deoxyadenosine are not detailed in the provided data, we can infer that the compound is likely to be polar due to the presence of multiple functional groups, including the amino and aminooxypropyl groups. The solubility of the compound in water or organic solvents would be influenced by these polar groups as well as the overall molecular structure. The stability of the compound under various conditions, such as pH and temperature, would be an important consideration for its storage and use in further applications .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine was obtained in pure form and used in the synthesis of adenylate trimers. These trimers were found to be more stable towards phosphodiesterase than the trimer (2′–5′)ApApA, indicating its potential utility in biochemical applications (Kvasyuk et al., 1995).
Pharmacological Research
- While some studies involve pharmacological aspects, they mainly focus on the structural and synthetic applications of the compound in developing analogs for various biological activities. For example, the preparation of novel adenosine A(1) receptor antagonists and inverse agonists using 5'-deoxy congeners, including 5'-amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine, demonstrates its relevance in medicinal chemistry (Van Calenbergh et al., 2002).
Biochemical Applications
- The compound has been utilized in the synthesis of various nucleoside analogs. For instance, the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine, which involves the alkylation of 5′-amino-5′-deoxy-2',3'-O-(1-methylethylidene)adenosine, demonstrates its utility in creating complex molecules for biochemical studies (Kolb & Barth, 1985).
Biotechnology and Genomic Applications
- The analogs of this compound have been used in genomic applications. For example, 5'-amino-2',5'-dideoxy analogs of various nucleosides were synthesized from naturally occurring nucleosides, including adenosine, showing its application in genomic sequence analysis (Wolfe et al., 2002).
Safety And Hazards
properties
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJLVQRLOVOJRF-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461750 | |
| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |
CAS RN |
21950-36-7 | |
| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



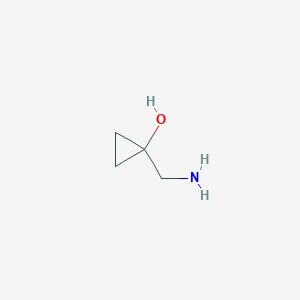




![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
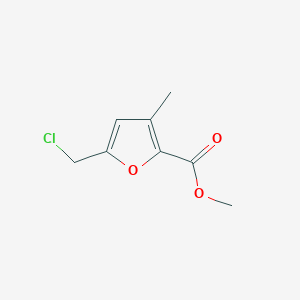
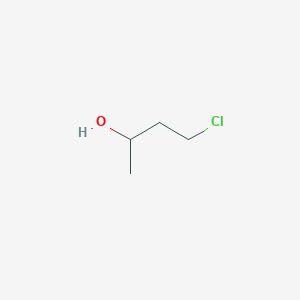
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
